1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride
Description
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride is a piperazine derivative characterized by a 2-methoxybenzenesulfonyl substituent attached to the piperazine core, with two hydrochloride counterions. Piperazine derivatives are widely utilized in pharmaceuticals due to their versatile biological activities, including antihistaminic, vasodilatory, and neurotransmitter-modulating effects . The 2-methoxybenzenesulfonyl group introduces strong electron-withdrawing properties, which may influence the compound’s solubility, acidity, and receptor-binding affinity compared to other piperazine derivatives.
Properties
CAS No. |
1162262-37-4 |
|---|---|
Molecular Formula |
C11H18Cl2N2O3S |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)sulfonylpiperazine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O3S.2ClH/c1-16-10-4-2-3-5-11(10)17(14,15)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H |
InChI Key |
OOJJNFARDDBPCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Sulfonylation
The most direct method involves reacting piperazine with 2-methoxy-benzenesulfonyl chloride. Piperazine acts as a nucleophile, displacing the chloride group under basic conditions.
- Reagents : Piperazine (1 equiv), 2-methoxy-benzenesulfonyl chloride (1.05 equiv), triethylamine (1.2 equiv).
- Solvent : Dichloromethane or toluene.
- Conditions : 0–25°C, 4–12 hours.
- Workup : Filter, wash with aqueous HCl, and recrystallize from ethanol/water.
Mechanism :
$$ \text{Piperazine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Base}} \text{ArSO}2\text{-piperazine} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt} $$
Reductive Amination of Piperazine Derivatives
This method constructs the piperazine ring in situ, followed by sulfonylation.
- Form 3,4-Dehydropiperazine-2-one :
- Reduce to Piperazine :
- Sulfonylation :
Advantage : Avoids piperazine handling, which is hygroscopic and toxic.
Catalytic Chemoselective Synthesis
Protonated piperazine (piperazine-1-ium chloride) reacts selectively with sulfonyl chlorides using heterogeneous catalysts.
- Catalyst : Zn²⁺-loaded ion-exchange resin.
- Conditions : Acetone, 25°C, 4 hours.
- Workup : Filter catalyst, acidify with HCl, and precipitate product.
Key Feature :
Comparative Analysis of Methods
Notes :
Purification and Characterization
Industrial-Scale Optimization
- Reactor : 500 L jacketed vessel with automated temperature control.
- Cost Reduction :
Chemical Reactions Analysis
Reaction with Sulfonyl Chlorides
-
Mechanism : Reacts with sulfonyl chlorides (e.g., pentafluorobenzene-1-sulfonyl chloride) under basic conditions (e.g., CH₂Cl₂, 0°C).
-
Conditions : Stirred at 0°C for 30 minutes, followed by solvent evaporation and purification via precipitation in hexane .
-
Yield : Reported yields range from 56% to 84% depending on the substrate .
Alkylation Reactions
-
Mechanism : Piperazine derivatives react with alkyl halides (e.g., benzyl bromides) in the presence of K₂CO₃ in methylene dichloride (MDC) .
-
Conditions : Stirred at room temperature for 8 hours, monitored by TLC .
Sulfonation
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Sulfonyl chloride coupling | Pentafluorobenzene-1-sulfonyl chloride | CH₂Cl₂, 0°C, 30 min | 56–84% |
| Alkylation | Benzyl bromides, K₂CO₃ | MDC, RT, 8 h | N/A |
Nucleophilic Substitution
The piperazine ring’s secondary amines enable nucleophilic attack, while the benzenesulfonyl group acts as an electron-withdrawing substituent.
Reaction with Cross-Linkers
-
Mechanism : Reacts with N -hydroxysuccinimide (NHS) ester-activated cross-linkers via amine coupling .
-
Conditions : Conducted in CH₂Cl₂ at 0°C, followed by solvent evaporation .
Hydrolysis
-
Mechanism : Susceptible to hydrolysis under acidic/basic conditions, breaking the sulfonamide bond.
Elimination Reactions
The compound may undergo elimination under high-temperature or strong base conditions, leading to ring-opening or deprotonation.
Thermal Degradation
-
Mechanism : Unstable under extreme temperatures, potentially forming aromatic byproducts.
Coordination Chemistry
Piperazine’s nitrogen atoms can coordinate with metal ions, though this is less common for sulfonamide derivatives due to steric hindrance .
Stability and Solubility
-
Stability : Moderate under standard conditions but degrades in extreme pH or temperature.
-
Solubility : Enhanced in polar solvents (e.g., water), facilitating biological applications.
Scientific Research Applications
Treatment of Neurological Disorders
Research has identified piperazine derivatives, including 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride, as promising candidates for treating neurological disorders. These compounds exhibit properties that may inhibit acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic deficits contribute to cognitive decline .
Case Study: Alzheimer's Disease
A study synthesized a series of benzothiazole-piperazine hybrids that demonstrated significant AChE inhibition and neuroprotective effects. The incorporation of piperazine moieties into these compounds was crucial for their bioactivity, suggesting that similar derivatives could be developed from 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride for enhanced cognitive function in Alzheimer's patients .
Anticancer Activity
Piperazine derivatives have shown promise in cancer therapy due to their ability to interfere with tubulin polymerization. This action can inhibit cancer cell proliferation and induce apoptosis. The structural features of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride may allow for similar anticancer properties, making it a candidate for further exploration in oncology .
Case Study: Tubulin-Targeting Agents
Research into benzimidazole-piperazine compounds has indicated their efficacy as tubulin-targeting agents with potential anticancer effects. The introduction of substituents on the piperazine ring has been shown to enhance activity against various cancer cell lines, indicating that modifications to 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride could yield effective anticancer agents .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Substituent Effects
Pharmacological Implications
- Vasodilation : Trimetazidine’s trimethoxybenzyl group correlates with coronary vasodilation, suggesting that the 2-methoxybenzenesulfonyl group may target similar pathways with modified efficacy .
- Neurotransmitter Modulation: GBR 12783’s dopamine uptake inhibition highlights the role of bulky substituents in targeting monoamine transporters, whereas the sulfonyl group may favor interactions with sulfonamide-sensitive enzymes or receptors .
Biological Activity
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H16Cl2N2O3S
- Molecular Weight : 307.23 g/mol
- IUPAC Name : 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride
The compound features a piperazine ring substituted with a methoxy-benzenesulfonyl group, which is crucial for its interaction with various biological targets.
The biological activity of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. It has been shown to modulate various signaling pathways, potentially influencing cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It can bind to neurotransmitter receptors, affecting neurological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 (Breast) | 15.5 | Inhibition of cell proliferation |
| HeLa (Cervical) | 20.0 | Induction of apoptosis |
| A549 (Lung) | 18.5 | Cell cycle arrest |
These findings indicate that the compound has a selective inhibitory effect on cancer cells while exhibiting lower toxicity to normal cells.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It appears to influence serotonin receptors, which could be beneficial in treating mood disorders.
- Serotonin Receptor Affinity : Studies suggest that it may act as a partial agonist at certain serotonin receptors, potentially enhancing mood and cognitive function.
Case Studies
-
Study on Breast Cancer Cells
- Researchers evaluated the effect of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride on MDA-MB-231 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15.5 µM after 48 hours of treatment. Apoptotic markers were also assessed, showing increased levels of cleaved caspase-3.
-
Neuropharmacological Assessment
- A study investigated the effects of the compound on serotonin receptor activity in rat models. The results demonstrated increased serotonin levels in the brain after administration, suggesting potential antidepressant properties.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride, and how are they experimentally determined?
- Methodological Answer : The compound (molecular formula: C₁₁H₁₆N₂O·2HCl; MW: 265.18 g/mol) is a solid with a melting point of 240°C . Characterization involves:
- HPLC : To verify purity (≥97%) and detect impurities .
- NMR/FTIR : To confirm the sulfonyl and piperazine moieties, with the methoxy group appearing as a singlet in ¹H NMR (~δ 3.8 ppm) .
- Elemental Analysis : To validate the dihydrochloride stoichiometry .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS07/H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
- Storage : Keep in airtight containers at room temperature, away from moisture and ignition sources .
- Disposal : Follow EPA/OSHA guidelines for hazardous waste, using neutralization or incineration .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer : A common route involves:
- Step 1 : Sulfonylation of piperazine with 2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Step 2 : Acidification with HCl gas in diethyl ether to form the dihydrochloride salt .
- Purification : Recrystallization from ethanol/water yields >95% purity .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group at the 2-position directs electrophilic substitution to the para position due to resonance effects. In Suzuki-Miyaura reactions, the sulfonyl-piperazine moiety acts as a directing group, enabling regioselective functionalization. Kinetic studies using DFT calculations suggest a lower activation energy (~15 kJ/mol) compared to non-methoxy analogs .
Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The compound degrades above pH 7.0 (hydrolysis of sulfonyl group). Buffered solutions (pH 4–6) in citrate or acetate are recommended for long-term storage .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 240°C. Avoid heating above 150°C in synthetic workflows .
- Light Sensitivity : UV-Vis studies indicate photodegradation under UV light; store in amber glass .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., serotonin receptor binding assays) may arise from:
- Purity Variability : Use HPLC-UV/MS to confirm batch purity (>97%) .
- Assay Conditions : Standardize buffer systems (e.g., Tris-HCl vs. HEPES) and incubation times .
- Metabolite Interference : Conduct LC-MS/MS to rule out degradation products during in vitro studies .
Q. What advanced analytical techniques are used to study its binding kinetics with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) to receptors like 5-HT₁A .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy changes during ligand-receptor interactions .
- Cryo-EM : Resolves structural binding modes at near-atomic resolution (e.g., with GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
